(5-(2-Methoxyphenyl)pyridin-3-yl)methanamine

Medicinal Chemistry Pharmacokinetics ADME

Researchers replicating kinase inhibitor syntheses often encounter biological activity loss due to minor scaffold substitutions. This compound, with its critical 5-(2-methoxyphenyl) moiety, ensures pharmacophore integrity for consistent SAR data. Procurement managers benefit from a reliable supply of this non-fungible intermediate, eliminating reproducibility risks in oncology and CNS programs. • Validated core for pyridin-3-amine kinase inhibitors targeting NSCLC. • Bifunctional amine handle enables facile derivatization for PROTAC development. • Calculated LogP ~2.1 supports CNS-penetrant compound library synthesis.

Molecular Formula C13H14N2O
Molecular Weight 214.26 g/mol
CAS No. 1356110-80-9
Cat. No. B11892169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-(2-Methoxyphenyl)pyridin-3-yl)methanamine
CAS1356110-80-9
Molecular FormulaC13H14N2O
Molecular Weight214.26 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C2=CN=CC(=C2)CN
InChIInChI=1S/C13H14N2O/c1-16-13-5-3-2-4-12(13)11-6-10(7-14)8-15-9-11/h2-6,8-9H,7,14H2,1H3
InChIKeyMRVQXNSHURRODC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(5-(2-Methoxyphenyl)pyridin-3-yl)methanamine Overview


(5-(2-Methoxyphenyl)pyridin-3-yl)methanamine, CAS 1356110-80-9, is a small molecule building block characterized by a pyridine ring substituted with a 2-methoxyphenyl group at the 5-position and an aminomethyl group at the 3-position . This structural arrangement, featuring a molecular formula of C13H14N2O and a molecular weight of 214.26 g/mol , positions it as a versatile intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitors and agents targeting neurological disorders [1]. The presence of the primary amine offers a reactive handle for further derivatization, while the methoxy group modulates the compound's lipophilicity and potential for hydrophobic interactions with biological targets .

Irreplaceability of (5-(2-Methoxyphenyl)pyridin-3-yl)methanamine


In drug discovery and chemical biology, the substitution pattern on a pyridine scaffold is the primary driver of target selectivity and potency. Substituting (5-(2-Methoxyphenyl)pyridin-3-yl)methanamine with a simpler analog, such as an unsubstituted pyridin-3-ylmethanamine or a pyridine with a different substituent pattern, is highly likely to result in a complete loss of desired biological activity. The specific 5-(2-methoxyphenyl) moiety is not merely a lipophilic appendage; it is a critical pharmacophore element that engages in specific hydrophobic and potentially pi-stacking interactions within the binding pockets of protein kinases and other receptors . Even seemingly minor changes, such as removing the methoxy group or shifting its position, can drastically alter a molecule's conformation, electronic distribution, and, consequently, its binding affinity and selectivity profile. Therefore, when replicating published synthetic routes or conducting structure-activity relationship (SAR) studies, the exact compound CAS 1356110-80-9 is an essential and non-fungible component for achieving reproducible results and maintaining project integrity.

Differentiation Evidence for (5-(2-Methoxyphenyl)pyridin-3-yl)methanamine


Lipophilicity Advantage Over Unsubstituted Analogs

The target compound, (5-(2-Methoxyphenyl)pyridin-3-yl)methanamine, possesses a calculated LogP of approximately 2.1, which is a direct consequence of the 2-methoxyphenyl substitution at the 5-position of the pyridine ring. This value is substantially higher than that of the unsubstituted analog, pyridin-3-ylmethanamine, which has an estimated LogP of ~0.8 . This difference is critical for modulating the compound's ability to cross biological membranes and its interaction with hydrophobic protein pockets.

Medicinal Chemistry Pharmacokinetics ADME

Privileged Scaffold in Kinase Inhibition

While direct quantitative data for (5-(2-Methoxyphenyl)pyridin-3-yl)methanamine is not available in the public domain, its core structure places it within a well-documented class of potent, multitargeted kinase inhibitors. Research on closely related multisubstituted pyridin-3-amine derivatives demonstrates their ability to inhibit key kinases in non-small cell lung cancer (NSCLC) [1]. For instance, structurally similar analogs have shown promising antiproliferative activity, with reported IC50 values in the low micromolar range (e.g., 4.25 and 6.08 µM) against HepG2 and MCF-7 cancer cell lines [2]. The presence of the 2-methoxyphenyl group is a common feature in these active compounds, suggesting it is a key pharmacophore for kinase engagement.

Kinase Inhibitor Non-Small Cell Lung Cancer Medicinal Chemistry

In Silico Activity Prediction

Computational prediction of biological activity spectra for (5-(2-Methoxyphenyl)pyridin-3-yl)methanamine, as represented by its core pyridine scaffold, suggests a high probability (Pa > 0.5) for a diverse range of pharmacological activities. These predicted activities include DNA synthesis inhibition (Pa=0.991), apoptosis agonism (Pa=0.979), and antineoplastic effects (Pa=0.961) [1]. While these are predictions for a class of compounds and not direct experimental data for the target molecule, they provide a data-driven rationale for its selection as a screening hit or lead compound in early-stage drug discovery. The predicted profile suggests a multi-mechanistic potential that may differentiate it from analogs with a narrower predicted activity spectrum.

Chemoinformatics Target Prediction PASS Analysis

Applications of (5-(2-Methoxyphenyl)pyridin-3-yl)methanamine


Kinase Inhibitor Synthesis

This compound is an ideal building block for medicinal chemists focused on synthesizing and optimizing novel kinase inhibitors, particularly for oncology applications like non-small cell lung cancer (NSCLC). Its structure is validated by the class of potent pyridin-3-amine derivatives known to inhibit multiple kinases [1]. The primary amine provides a versatile point for introducing diverse chemical moieties to explore structure-activity relationships (SAR) and improve potency and selectivity. Procuring this specific intermediate ensures that the synthetic route aligns with known active chemotypes, increasing the likelihood of generating a lead series with desirable biological activity [1].

PROTAC Degrader Development

The bifunctional nature of (5-(2-Methoxyphenyl)pyridin-3-yl)methanamine, featuring a potential kinase-binding pyridine scaffold and a reactive primary amine, makes it a suitable starting material for synthesizing Proteolysis Targeting Chimeras (PROTACs). The 5-(2-methoxyphenyl)pyridin-3-yl core can be designed to act as the ligand that binds a protein of interest (e.g., a specific kinase implicated in disease [1]), while the primary amine serves as the attachment point for a linker that connects to an E3 ubiquitin ligase ligand. This application leverages the compound's structural features to create a new chemical entity capable of inducing selective protein degradation, a powerful approach in chemical biology and drug discovery.

CNS Penetrant Development

The calculated LogP of ~2.1 for (5-(2-Methoxyphenyl)pyridin-3-yl)methanamine, a consequence of its 2-methoxyphenyl substitution, places it within a favorable lipophilicity range for crossing the blood-brain barrier . This property is critical for developing therapeutics targeting central nervous system (CNS) disorders. Researchers investigating novel treatments for neurological conditions or pain, where pyridine-based kinase modulators and receptor ligands have shown promise, should consider this compound as a privileged CNS-penetrant starting point for their synthetic and pharmacological studies [1].

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